molecular formula C6H4FNaO3S B12295675 Sodium 3-fluorobenzenesulfonate

Sodium 3-fluorobenzenesulfonate

Cat. No.: B12295675
M. Wt: 198.15 g/mol
InChI Key: IPOXNWFZNQAXDL-UHFFFAOYSA-M
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Description

Sodium 3-fluorobenzenesulfonate (C₆H₄FNaO₃S) is a sodium salt derived from 3-fluorobenzenesulfonic acid. Its structure comprises a benzene ring substituted with a fluorine atom at the meta position and a sulfonate group (-SO₃⁻) para to the fluorine. This combination of substituents imparts distinct electronic and steric properties, making it valuable in pharmaceutical synthesis, catalysis, and materials science. The fluorine atom’s electronegativity and the sulfonate group’s hydrophilicity contribute to its solubility in polar solvents and reactivity in substitution reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 3-fluorobenzenesulfonate can be synthesized through several methods. One common approach involves the reaction of 3-fluorobenzenesulfonyl chloride with sodium hydroxide. The reaction typically occurs in an aqueous medium and requires controlled temperature conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization to achieve high purity levels required for specific applications .

Chemical Reactions Analysis

Nucleophilic Disproportionation Reactions

Sodium 3-fluorobenzenesulfonate participates in disproportionation reactions under acidic conditions to form thiosulfonates. For example:

  • Reaction with Boron Trifluoride Diethyl Etherate (BF₃·Et₂O):
    In dichloromethane solvent, BF₃·Et₂O promotes the coupling of sodium sulfinates to form symmetrical or asymmetrical thiosulfonates .

    Example Reaction:
    2Ar-SO2NaBF₃\cdotpEt₂O, CH₂Cl₂Ar-S-S-Ar+byproducts2 \text{Ar-SO}_2\text{Na} \xrightarrow{\text{BF₃·Et₂O, CH₂Cl₂}} \text{Ar-S-S-Ar} + \text{byproducts}

    Conditions:

    ParameterValue
    Temperature30–50°C
    Reaction Time2–5 hours
    Yield (thiosulfonate)63–98%

    This method tolerates electron-withdrawing substituents (e.g., -F) on the aromatic ring, making it suitable for synthesizing fluorinated thiosulfonates .

Cross-Coupling Reactions

This compound serves as a sulfinate source in copper-catalyzed cross-couplings :

  • With Aryl Halides:
    In acetonitrile with CuBr₂ as a catalyst, sulfinates react with aryl halides to form sulfonate esters .

    General Reaction:
    Ar-SO2Na+Ar’-XCuBr₂, CH₃CNAr-SO2-O-Ar’+NaX\text{Ar-SO}_2\text{Na} + \text{Ar'-X} \xrightarrow{\text{CuBr₂, CH₃CN}} \text{Ar-SO}_2\text{-O-Ar'} + \text{NaX}

    Optimized Conditions (Table S1) :

    EntryCuBr₂ (equiv)SolventYield (%)
    10.2CH₃CN24
    51.0CH₃CN78

    Higher CuBr₂ loading (1.0 equiv) significantly improves yield due to enhanced catalytic activity .

Radical Pathways in Thioetherification

Under UV light, sodium sulfinates like this compound generate sulfonyl radicals, enabling thioether synthesis :

  • With Cyclohexane:
    Acetyl chloride initiates radical formation, leading to C–S bond formation .

    Mechanism:
    Ar-SO2NaCl⁻, hvAr-SO₂\cdotpAr-S\cdotpR-HAr-S-R\text{Ar-SO}_2\text{Na} \xrightarrow{\text{Cl⁻, hv}} \text{Ar-SO₂·} \rightarrow \text{Ar-S·} \xrightarrow{\text{R-H}} \text{Ar-S-R}

    Representative Yields:

    Substrate (R-H)ProductYield (%)
    CyclohexaneCyclohexyl sulfide65
    TolueneBenzyl sulfide58

Limitations and Stability

  • Thermal Sensitivity:
    Decomposition occurs above 100°C, particularly in aqueous alkaline media .

  • Nucleophilic Attack:
    The sulfonate group is susceptible to displacement by hard nucleophiles (e.g., F⁻), leading to defluorination .

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

  • Reagent in Chemical Reactions : Sodium 3-fluorobenzenesulfonate is widely used as a reagent in organic synthesis, particularly for the formation of fluorinated aromatic compounds. Its sulfonate group enhances nucleophilic substitution reactions, making it a versatile building block in the synthesis of complex molecules.

2. Biochemical Assays

  • Enzyme Interactions : The compound can be employed in biochemical assays to study enzyme interactions and protein modifications. Its ability to modify biological molecules allows researchers to investigate various metabolic pathways and enzyme kinetics.

3. Pharmaceutical Development

  • Drug Design : Research has explored the potential of this compound in drug development, particularly in designing fluorinated pharmaceuticals. The presence of fluorine can enhance the bioavailability and efficacy of therapeutic agents.

4. Industrial Applications

  • Production of Specialty Chemicals : This compound is utilized in the production of specialty chemicals and materials, including polymers and surfactants. Its unique properties enable the development of materials with enhanced performance characteristics.

Case Studies

1. Antibacterial Activity
A study evaluated the antibacterial properties of this compound derivatives against Xanthomonas oryzae, a pathogen responsible for rice bacterial leaf blight. The derivatives demonstrated significant antibacterial activity, with effective concentration (EC50) values lower than commercial antibiotics like bismerthiazol. This suggests their potential use in agricultural applications for managing bacterial diseases in crops.

2. Enzyme Inhibition Studies
Research involving this compound has shown promising results in inhibiting key enzymes such as α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism. The compound exhibited an IC50 value comparable to established inhibitors like acarbose, indicating its potential as an antidiabetic agent.

Mechanism of Action

The mechanism by which sodium 3-fluorobenzenesulfonate exerts its effects involves interactions with various molecular targets. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. This property is particularly useful in drug design, where the compound can modulate biological pathways by interacting with target proteins .

Comparison with Similar Compounds

The following compounds share structural similarities with sodium 3-fluorobenzenesulfonate but differ in substituents, leading to variations in chemical behavior and applications.

Sodium 3-Sulfobenzoate (C₇H₅NaO₅S)

  • Substituents : A carboxy (-COOH) group at position 3.
  • Molecular Weight : 224.16 g/mol (calculated).
  • Properties : The dual presence of sulfonate and carboxy groups enhances acidity, making it useful in pH-sensitive applications. Its solubility in water is high due to ionic interactions.
  • Applications : Employed in organic synthesis as a bifunctional acid catalyst and in coordination chemistry for ligand design .

Sodium 3-Nitrobenzenesulfonate (C₆H₄NNaO₅S)

  • Substituents: A nitro (-NO₂) group at position 3.
  • Molecular Weight : 225.16 g/mol (calculated).
  • Properties : The strong electron-withdrawing nitro group stabilizes the sulfonate moiety, increasing thermal stability. It exhibits moderate solubility in water and organic solvents.
  • Applications : Utilized in dye manufacturing, explosives, and as a corrosion inhibitor due to its oxidative stability .

Phenyl 3-Aminobenzenesulfonate (C₁₂H₁₁NO₃S)

  • Substituents: An amino (-NH₂) group at position 3 and a phenyl ester (-OPh).
  • Molecular Weight : 249.29 g/mol (calculated).
  • Properties: The electron-donating amino group reduces acidity compared to fluorine or nitro analogs. The phenyl ester enhances lipophilicity, favoring solubility in organic solvents.
  • Applications : Applied in polymer crosslinking and as an intermediate in agrochemical synthesis .

Sodium Diclofenac (C₁₄H₁₀Cl₂NNaO₂)

  • Substituents : A dichlorophenylamine group and a carboxylate.
  • Properties : While structurally distinct, its sulfonate-like pharmacophore highlights the role of electronegative substituents in drug solubility and bioavailability.
  • Applications: A nonsteroidal anti-inflammatory drug (NSAID) leveraging ionic solubility for rapid absorption .

Data Tables

Table 1. Comparative Properties of this compound and Analogs

Compound Substituent Molecular Formula Molecular Weight (g/mol) Solubility Key Applications
This compound Fluorine (-F) C₆H₄FNaO₃S 198.15 High (water) Pharmaceuticals, Catalysis
Sodium 3-sulfobenzoate Carboxy (-COOH) C₇H₅NaO₅S 224.16 High (water) Organic synthesis, Ligand design
Sodium 3-nitrobenzenesulfonate Nitro (-NO₂) C₆H₄NNaO₅S 225.16 Moderate (water) Dyes, Explosives
Phenyl 3-aminobenzenesulfonate Amino (-NH₂) C₁₂H₁₁NO₃S 249.29 Low (organic solvents) Polymers, Agrochemicals

Research Findings

  • Fluorinated Sulfonates : Fluorine’s electronegativity in this compound enhances electrophilic reactivity, making it a candidate for Suzuki-Miyaura coupling and fluorination reactions. Analogous fluorinated sulfonates (e.g., 3-fluorosulfonylbenzoic acid) are studied in medicinal chemistry for improved metabolic stability and receptor binding .
  • Nitro-Substituted Analogs : Sodium 3-nitrobenzenesulfonate’s electron-deficient aromatic ring facilitates nucleophilic aromatic substitution, a property exploited in dye synthesis and explosive formulations .
  • Amino-Substituted Derivatives: The amino group in phenyl 3-aminobenzenesulfonate enables hydrogen bonding, relevant in supramolecular chemistry and drug delivery systems .

Biological Activity

Sodium 3-fluorobenzenesulfonate (CAS Number: 23666139) is a sulfonate compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by its molecular formula C6H4FNaO3SC_6H_4FNaO_3S and has a sulfonic acid group attached to a fluorinated benzene ring. The presence of the fluorine atom modifies the compound's electronic properties, which can influence its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Enzyme Inhibition : The sulfonate group can form interactions with active sites of enzymes, potentially inhibiting their activity. This is significant in pathways related to cell growth and apoptosis.
  • Modulation of Signaling Pathways : Research indicates that compounds with similar structures can influence signaling pathways involved in cancer metabolism, particularly through modulation of enzymes like pyruvate kinase M2 (PKM2) .
  • Neuroprotective Effects : this compound has been studied for its protective effects against neurotoxic agents, showing potential in neurodegenerative disease models .

In Vitro Studies

  • Cytotoxicity Assays : In astrocyte cell cultures, this compound demonstrated a reduction in cytotoxicity induced by oxidative stress agents like rotenone. This suggests a protective role against cellular damage .
  • Enzyme Activity : Studies have shown that this compound can inhibit certain enzymes critical for tumor growth, indicating potential as an anticancer agent .

Case Studies

  • Case Study 1 : A study evaluated the effects of this compound on glioma cell lines. Results indicated significant inhibition of cell proliferation at concentrations ranging from 10 µM to 100 µM, with an IC50 value calculated at approximately 30 µM .
  • Case Study 2 : In a model of Parkinson's disease, this compound was administered to assess its neuroprotective effects. The compound reduced neuronal death by approximately 40% compared to control groups exposed to neurotoxins .

Table 1: Comparison of Biological Activities

CompoundActivity TypeIC50 (µM)Reference
This compoundCytotoxicity Reduction~30
Isoindoline DerivativeNeuroprotection~25
Benzene SulfonamideEnzyme Inhibition~20

Table 2: Effects on Enzyme Activity

EnzymeEffectReference
PKM2Inhibition
HDACModerate Inhibition
cAMP ProductionReduced Production

Q & A

Basic Research Questions

Q. What established synthesis methods exist for Sodium 3-fluorobenzenesulfonate, and how do yield and purity vary across protocols?

  • This compound is typically synthesized via sulfonation of 3-fluorobenzene derivatives, followed by neutralization with sodium hydroxide. Key steps include controlling reaction temperature (e.g., 80–100°C for sulfonation) and purification via recrystallization or column chromatography. Yields range from 60–85%, depending on fluorination efficiency and solvent selection (e.g., dichloromethane vs. aqueous systems). Purity (>95%) is confirmed by HPLC and elemental analysis .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what diagnostic markers should be prioritized?

  • Nuclear Magnetic Resonance (NMR): Look for distinct aromatic proton signals in the δ 7.2–8.1 ppm range and fluorine coupling patterns in 19F^{19}\text{F}-NMR.
  • Infrared Spectroscopy (IR): Confirm sulfonate groups via asymmetric S-O stretching (~1180–1200 cm1^{-1}) and C-F bonds (~1100 cm1^{-1}).
  • Mass Spectrometry (MS): The molecular ion peak at m/z 218 (M-Na+^+) and fragment ions (e.g., SO3_3^- at m/z 80) are critical markers .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the environmental persistence of this compound in aquatic systems?

  • Experimental Design : Use OECD 301B (Ready Biodegradability Test) or modified microcosm setups to simulate freshwater/marine environments. Key variables include pH (4–9), temperature (10–30°C), and microbial activity. Quantify degradation intermediates (e.g., fluorinated aromatic byproducts) via LC-MS/MS.
  • Data Interpretation : Compare half-life (t1/2_{1/2}) values across conditions; discrepancies may arise from microbial diversity or photolytic effects. Cross-reference with EPA evidence synthesis frameworks for PFAS analogs .

Q. What methodologies address contradictions in reported bioactivity data for this compound, particularly in toxicity studies?

  • Systematic Review Approach : Follow Cochrane Handbook guidelines to assess study confidence, including dose-response consistency and confounding factors (e.g., impurities in test samples). Meta-analyses should stratify data by model organism (e.g., Daphnia magna vs. zebrafish) .
  • In Vitro/In Vivo Bridging : Use toxicokinetic modeling to reconcile discrepancies between cell-based assays (e.g., IC50_{50} values) and whole-organism studies. Prioritize studies with controlled sodium counterion concentrations to isolate compound-specific effects .

Q. How can computational modeling enhance the understanding of this compound’s reactivity in organic synthesis?

  • Density Functional Theory (DFT) : Simulate sulfonate group electrophilicity and fluorine’s inductive effects on aromatic substitution reactions. Validate predictions with kinetic studies (e.g., Arrhenius plots for sulfonation rates).
  • Machine Learning : Train models on existing sulfonate reaction databases to predict optimal catalysts (e.g., Lewis acids like hafnium triflate) or solvent systems. Cross-validate with experimental yields .

Q. Data Analysis and Contradiction Resolution

Q. What statistical approaches are recommended for analyzing heterogeneous datasets in this compound applications?

  • Multivariate Analysis : Apply principal component analysis (PCA) to identify outliers in spectral or toxicity datasets. For bioactivity studies, use mixed-effects models to account for inter-lab variability.
  • Reproducibility Checks : Replicate critical experiments (e.g., cytotoxicity assays) under standardized OECD conditions. Discrepancies in EC50_{50} values may stem from cell line specificity or impurity profiles, necessitating purity verification via 19F^{19}\text{F}-NMR .

Q. How should researchers prioritize knowledge gaps when proposing novel applications of this compound?

  • Scoping Review Framework : Adapt Arksey & O’Malley’s methodology to map existing literature across disciplines (e.g., catalysis, environmental science). Rank gaps by feasibility (e.g., catalytic efficiency improvements vs. biodegradation enhancement).
  • Stakeholder Consultation : Engage with synthetic chemists and environmental toxicologists to align research goals with unmet needs, such as fluorinated surfactant alternatives .

Properties

Molecular Formula

C6H4FNaO3S

Molecular Weight

198.15 g/mol

IUPAC Name

sodium;3-fluorobenzenesulfonate

InChI

InChI=1S/C6H5FO3S.Na/c7-5-2-1-3-6(4-5)11(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1

InChI Key

IPOXNWFZNQAXDL-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])F.[Na+]

Origin of Product

United States

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